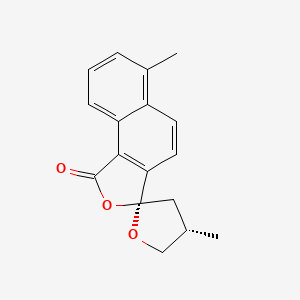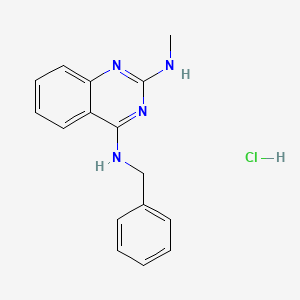
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound is characterized by its unique structure, which includes an azetidine ring, a benzyl group, and a carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl azetidin-3-yl(methyl)carbamate hydrochloride typically involves the reaction of azetidine with benzyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
-
Formation of Benzyl Azetidine:
- Azetidine is reacted with benzyl chloroformate in the presence of a base such as triethylamine.
- The reaction is carried out at room temperature for several hours to yield benzyl azetidine.
-
Formation of Benzyl Azetidin-3-yl(methyl)carbamate:
- Benzyl azetidine is then reacted with methylamine in an organic solvent such as dichloromethane.
- The reaction mixture is stirred at room temperature for several hours to yield benzyl azetidin-3-yl(methyl)carbamate.
-
Formation of this compound:
- The final product is obtained by treating benzyl azetidin-3-yl(methyl)carbamate with hydrochloric acid.
- The reaction is carried out at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is typically produced in batch processes, and the final product is subjected to rigorous quality control measures to ensure compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl azetidin-3-yl(methyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to yield substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include aqueous or organic solvents, room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include organic solvents such as tetrahydrofuran, room temperature or reflux.
Substitution: Various nucleophiles such as amines, thiols; reaction conditions include organic solvents, room temperature or elevated temperatures.
Major Products:
Oxidation Products: Corresponding oxidized derivatives of this compound.
Reduction Products: Corresponding reduced derivatives of this compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of benzyl azetidin-3-yl(methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with specific enzymes involved in disease pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride can be compared with other similar compounds, such as:
Azetidine Derivatives: Compounds containing the azetidine ring, which exhibit similar reactivity and applications.
Carbamate Derivatives: Compounds containing the carbamate moiety, which are used in various chemical and biological applications.
Benzyl Derivatives: Compounds containing the benzyl group, which are widely used in organic synthesis and medicinal chemistry.
Uniqueness: this compound is unique due to its combination of the azetidine ring, benzyl group, and carbamate moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in scientific research.
Propiedades
Número CAS |
1171130-36-1 |
|---|---|
Fórmula molecular |
C12H17ClN2O2 |
Peso molecular |
256.73 |
Nombre IUPAC |
benzyl N-(azetidin-3-yl)-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-14(11-7-13-8-11)12(15)16-9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H |
Clave InChI |
UGSMXDFCWUYBAV-UHFFFAOYSA-N |
SMILES |
CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl |
SMILES canónico |
CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3026803.png)

![tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3026806.png)










